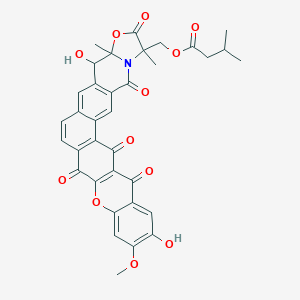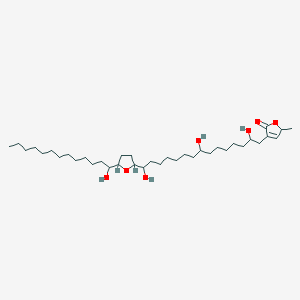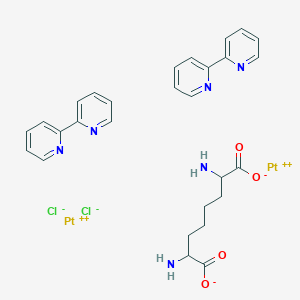
Citreamicin zeta
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Citreamicin zeta is a natural product isolated from the soil bacteria Streptomyces sp. SN-593. It is a member of the macrolide family of antibiotics and exhibits potent antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). This compound has garnered significant attention in recent years due to its unique chemical structure and promising biological activity.
Wirkmechanismus
Citreamicin zeta exerts its antibacterial activity by binding to the bacterial ribosome and inhibiting protein synthesis. Specifically, it binds to the 50S subunit of the ribosome and prevents the formation of peptide bonds between amino acids, leading to the inhibition of bacterial growth.
Biochemical and Physiological Effects
In addition to its antibacterial activity, this compound has been shown to have several other biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells and to possess anti-inflammatory properties. Additionally, it has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Citreamicin zeta possesses several advantages as a research tool, including its potent antibacterial activity, unique chemical structure, and potential as a lead compound for the development of new antibiotics. However, its synthesis is challenging and time-consuming, and its use may be limited by its high cost and limited availability.
Zukünftige Richtungen
There are several potential future directions for research on citreamicin zeta. One area of focus could be the development of more efficient synthetic routes to produce this compound. Additionally, researchers could explore the potential of this compound as a lead compound for the development of new antibiotics, either through modification of the existing molecule or through the identification of other natural products with similar biological activity. Finally, further studies could investigate the potential of this compound as a therapeutic agent for other diseases, such as cancer and neurodegenerative disorders.
Synthesemethoden
Citreamicin zeta is a complex molecule that contains multiple stereocenters and a unique macrocyclic lactone ring. The synthesis of this compound is challenging and requires multiple steps, including the construction of the macrocyclic ring and the selective introduction of various functional groups. Several synthetic routes have been developed, with the most successful approach involving the use of a chiral auxiliary to control the stereochemistry of the molecule.
Wissenschaftliche Forschungsanwendungen
Citreamicin zeta has been the subject of extensive scientific research due to its potent antibacterial activity and unique chemical structure. Several studies have investigated the mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, researchers have explored the potential of this compound as a lead compound for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
128969-89-1 |
|---|---|
Molekularformel |
C35H29NO12 |
Molekulargewicht |
655.6 g/mol |
IUPAC-Name |
(11,24-dihydroxy-23-methoxy-7,10-dimethyl-5,8,18,27,29-pentaoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-7-yl)methyl 3-methylbutanoate |
InChI |
InChI=1S/C35H29NO12/c1-14(2)8-24(38)46-13-34(3)33(44)48-35(4)31(42)18-9-15-6-7-16-25(17(15)10-19(18)32(43)36(34)35)29(41)26-27(39)20-11-21(37)23(45-5)12-22(20)47-30(26)28(16)40/h6-7,9-12,14,31,37,42H,8,13H2,1-5H3 |
InChI-Schlüssel |
TUPDRFUSBGIQLD-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)OCC1(C(=O)OC2(N1C(=O)C3=C(C2O)C=C4C=CC5=C(C4=C3)C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)O)OC)C)C |
Kanonische SMILES |
CC(C)CC(=O)OCC1(C(=O)OC2(N1C(=O)C3=C(C2O)C=C4C=CC5=C(C4=C3)C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)O)OC)C)C |
Synonyme |
citreamicin zeta LL E19085 zeta LL-E19085zeta |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B238556.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B238558.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea](/img/structure/B238559.png)

![3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238561.png)




